molecular formula C6H17NO6S B13736735 Ethanol, 2,2',2''-nitrilotris-, sulfite (salt) CAS No. 29340-79-2

Ethanol, 2,2',2''-nitrilotris-, sulfite (salt)

Cat. No.: B13736735
CAS No.: 29340-79-2
M. Wt: 231.27 g/mol
InChI Key: YMRKWTHZKSAVSR-UHFFFAOYSA-N
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Description

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is a chemical compound with the molecular formula C6H15NO3.H2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes three ethanol groups bonded to a central nitrogen atom, forming a nitrilotris-ethanol backbone, with a sulfite group as the counter ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) typically involves the reaction of triethanolamine with sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C6H15NO3} + \text{H2SO3} \rightarrow \text{C6H15NO3.H2O3S} ]

Industrial Production Methods

In industrial settings, the production of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves large-scale synthesis using similar reaction conditions. The process includes the careful addition of sulfurous acid to triethanolamine, followed by purification steps to isolate the final product. The reaction is typically conducted in a controlled environment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonate derivatives.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The ethanol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: These reactions typically involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions include sulfonate derivatives, reduced amines, and substituted ethanolamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including esterification and polymerization.

    Biology: The compound is utilized in biochemical assays and as a stabilizing agent in enzyme reactions.

    Industry: It is employed as a surfactant, emulsifier, and corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves its interaction with molecular targets through its ethanol and sulfite groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their stability and activity. The nitrilotris-ethanol backbone allows for multiple points of interaction, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine sulfate: Similar in structure but with a sulfate group instead of a sulfite group.

    Triethanolamine phosphate: Contains a phosphate group, used in different applications.

    Diethanolamine sulfite: Lacks one ethanol group, leading to different chemical properties.

Uniqueness

Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is unique due to its specific combination of ethanol and sulfite groups, which provides distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

29340-79-2

Molecular Formula

C6H17NO6S

Molecular Weight

231.27 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid

InChI

InChI=1S/C6H15NO3.H2O3S/c8-4-1-7(2-5-9)3-6-10;1-4(2)3/h8-10H,1-6H2;(H2,1,2,3)

InChI Key

YMRKWTHZKSAVSR-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.OS(=O)O

Related CAS

38664-32-3
61542-02-7
102-71-6 (Parent)

Origin of Product

United States

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